molecular formula C7H12FN B12949170 5-Fluoro-2-azaspiro[3.4]octane

5-Fluoro-2-azaspiro[3.4]octane

Cat. No.: B12949170
M. Wt: 129.18 g/mol
InChI Key: CBIGDMWKMSBLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-azaspiro[3.4]octane is a fluorinated spirocyclic compound featuring a nitrogen atom (aza) at position 2 and a fluorine substituent at position 5 within its bicyclic framework. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

5-fluoro-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H12FN/c8-6-2-1-3-7(6)4-9-5-7/h6,9H,1-5H2

InChI Key

CBIGDMWKMSBLJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CNC2)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Fluoro-2-azaspiro[3.4]octane can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Chemical Reactions Analysis

5-Fluoro-2-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium iodide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azaspiro ring system provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 5-Fluoro-2-azaspiro[3.4]octane and related spirocyclic compounds:

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications Reference
This compound C₆H₁₀FN 129.15 (calc) Fluorine at position 5, azaspiro system Bioactive scaffold potential
7-Fluoro-5-oxa-2-azaspiro[3.4]octane C₆H₁₀FNO 131.15 Fluorine at 7, oxygen (oxa) ring atom Synthetic intermediate
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide C₇H₁₁FNO₂S₂ 193.24 Fluoromethyl, sulfur (thia), sulfone Lab reagent (discontinued)
5-Azaspiro[3.4]octane-2-carboxylic acid HCl C₈H₁₃NO₂·HCl 215.66 Carboxylic acid, hydrochloride salt Pharmaceutical precursor
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane C₁₁H₁₉NO₄ 241.28 Boc-protected amine, hydroxyl group Drug discovery intermediate ($540/100mg)

Structural and Functional Insights:

Fluorine Position and Ring Heteroatoms: The position of fluorine (e.g., 5 vs. 7) influences electronic distribution and steric effects. For instance, 7-Fluoro-5-oxa-2-azaspiro[3.4]octane () contains an oxygen atom in the ring, increasing polarity compared to the sulfur-containing analog in .

Functional Group Impact :

  • Boc-protected amines (e.g., 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane) are common in peptide synthesis, offering stability during solid-phase reactions .
  • The carboxylic acid group in 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride () facilitates salt formation, improving solubility for biological testing.

Applications and Commercial Availability :

  • Compounds like 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane are marketed at premium prices (e.g., $540/100mg), underscoring their value in high-throughput drug discovery .
  • Discontinued products (e.g., ) may reflect synthetic challenges or niche demand, highlighting the importance of substituent optimization for commercial viability.

Research Findings and Trends

  • Drug Discovery Utility : Spirocycles with fluorine or heteroatoms (e.g., oxa, thia) are prioritized in fragment-based drug design due to their ability to mimic bioactive conformations .
  • Biophysical Properties : Fluorine substitution generally enhances membrane permeability, as seen in analogs like 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, which has a calculated logP of 0.82 (predicted via ChemSpider data) .

Biological Activity

5-Fluoro-2-azaspiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H12FNC_7H_{12}FN and features a spirocyclic structure that includes a nitrogen atom within a bicyclic framework. The presence of fluorine enhances its stability and metabolic resistance, making it a candidate for various pharmacological applications.

Neuropharmacology

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, suggesting its potential role as a modulator in neuropharmacology. This interaction profile needs further exploration to determine its therapeutic efficacy and safety profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include:

  • Formation of the spirocyclic structure : This often requires cyclization reactions that introduce the nitrogen atom.
  • Fluorination : Selective introduction of fluorine at the 5-position is crucial for enhancing biological activity.
  • Purification : Final products are purified to achieve the necessary quality for biological testing.

Anticancer Activity

While direct studies on this compound's anticancer properties are sparse, related compounds have shown promising results. For example, benzoxazole derivatives incorporating fluorine moieties exhibited selective cytotoxicity against lung cancer cells (A-549) while sparing healthy hepatocytes at low concentrations (10 µM). These findings indicate that structural modifications can lead to significant variations in biological activity and selectivity against cancer cells .

CompoundIC50 (µM)Selectivity Index
Benzoxazole Derivative A10>30
Benzoxazole Derivative B8>25

Antimalarial Evaluation

In vivo studies on related compounds have shown effective antimalarial activity with favorable therapeutic indices compared to traditional treatments like chloroquine. The evaluation metrics included ED50 (the dose leading to 50% inhibition) and maximum tolerated dose (MTD), highlighting the potential effectiveness of fluorinated spirocyclic compounds in treating malaria .

CompoundED50 (mg/kg)MTD (mg/kg)Therapeutic Index
Compound 11.710010
Compound 21.245063

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.